

Navigating the Metabolic Maze: 3-Oxohexadecanoyl-CoA in Health and Disease

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Compound of Interest

Compound Name: 3-Oxohexadecanoyl-CoA

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A comparative guide for researchers and drug development professionals on the shifting landscape of a key fatty acid metabolite.

Introduction: **3-Oxohexadecanoyl-CoA** is a critical intermediate in mitochondrial beta-oxidation, the primary pathway for cellular energy production from fatty acids. As the product of the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), its cellular concentration is intrinsically linked to the flux of fatty acid metabolism. Dysregulation of this metabolic pathway is increasingly recognized as a hallmark of various pathologies, including cancer, neurodegenerative disorders, and cardiovascular disease. This guide provides a comparative overview of the role and relative abundance of **3-Oxohexadecanoyl-CoA** in healthy versus diseased states, supported by experimental data on related metabolites and enzyme activity, and detailed protocols for its quantification. While direct comparative quantitative data for **3-Oxohexadecanoyl-CoA** is emerging, this guide synthesizes current knowledge to provide a valuable resource for researchers in the field.

Comparative Analysis: 3-Oxohexadecanoyl-CoA in Pathophysiology

The cellular pool of **3-Oxohexadecanoyl-CoA** is dynamically regulated by the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH). Alterations in HADH expression and function, therefore, provide a strong indication of the corresponding shifts in **3-Oxohexadecanoyl-CoA** levels in various diseases.

Condition	HADH Expression/Activity	Inferred 3-Oxohexadecanoyl-CoA Levels (relative to healthy tissue)	Key Pathological Implications
Healthy Tissues	Normal physiological levels	Baseline	Efficient energy production from fatty acids, maintenance of cellular homeostasis.
Cancer	Variably dysregulated (often downregulated in cancers like gastric and kidney, but upregulated in colon cancer)[1]	Likely decreased in some cancers, potentially increased in others.	Altered energy metabolism to support rapid proliferation (Warburg effect vs. fatty acid oxidation dependency), changes in signaling pathways.[1]
Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)	Downregulated HADH has been observed in models of Parkinson's disease.[2]	Potentially decreased.	Impaired mitochondrial function and energy production in neurons, contributing to neuronal stress and degeneration.[2]
Cardiovascular Disease	While direct data on HADH is limited, elevated levels of downstream metabolites like 3-hydroxyacylcarnitines are associated with increased cardiovascular risk.	Indirect evidence suggests potential pathway dysregulation.	Inefficient fatty acid oxidation in cardiac muscle can lead to lipotoxicity, impaired contractility, and heart failure.

Experimental Protocols

Quantification of 3-Oxohexadecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a robust method for the sensitive and specific quantification of **3-Oxohexadecanoyl-CoA** and other long-chain acyl-CoAs in biological samples.

1. Sample Preparation (from cell culture or tissue)

- Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in ice-cold methanol and transfer to a microcentrifuge tube.
- Tissue Homogenization: Snap-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in 10 volumes of ice-cold 10% trichloroacetic acid (TCA).
- Protein Precipitation and Extraction:
 - Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled palmitoyl-CoA) to the cell suspension or tissue homogenate.
 - Sonicate the sample on ice to ensure complete cell lysis and protein precipitation.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Collect the supernatant containing the acyl-CoAs.

2. Solid Phase Extraction (SPE) for Sample Clean-up

- Condition a C18 SPE cartridge with methanol followed by water.
- Load the supernatant from the previous step onto the SPE cartridge.
- Wash the cartridge with water to remove salts and other polar impurities.
- Elute the acyl-CoAs with methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

3. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 10 mM ammonium acetate in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over 15 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transition for **3-Oxohexadecanoyl-CoA**: The specific precursor-to-product ion transition for **3-Oxohexadecanoyl-CoA** should be optimized on the instrument. A common fragmentation involves the neutral loss of the phosphopantetheine group.
 - Data Analysis: Quantify the peak area of **3-Oxohexadecanoyl-CoA** relative to the internal standard. Generate a standard curve with known concentrations of **3-Oxohexadecanoyl-CoA** to determine the absolute concentration in the samples.

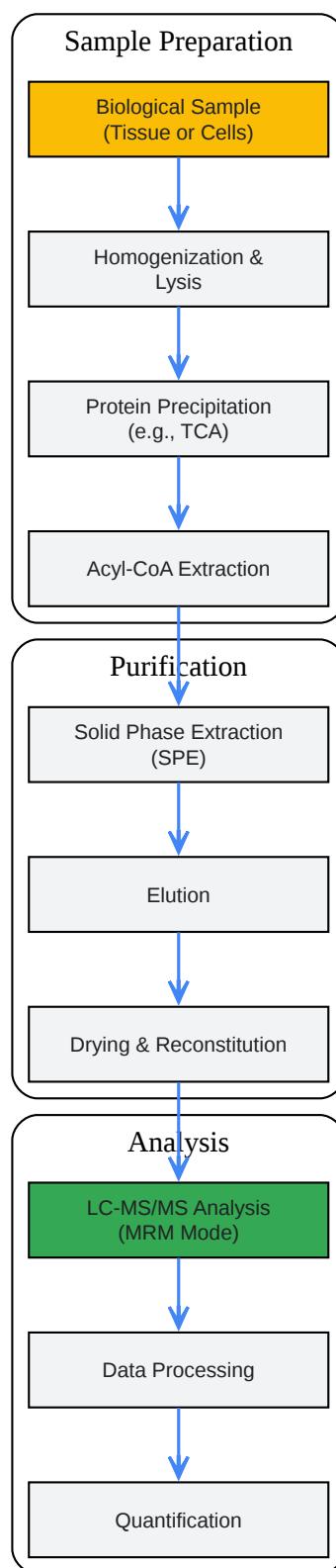
Visualizing the Molecular Landscape Signaling Pathways and Experimental Workflows

To better understand the context of **3-Oxohexadecanoyl-CoA**'s role, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow for its analysis.



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Caption: Mitochondrial Fatty Acid β -Oxidation Pathway.



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Caption: Experimental Workflow for **3-Oxohexadecanoyl-CoA** Quantification.

Conclusion and Future Directions

The study of **3-Oxohexadecanoyl-CoA** and its role in health and disease is a rapidly evolving field. While direct quantification in various disease states is an area requiring further investigation, the established links between its parent enzyme, HADH, and critical pathologies underscore its importance. The methodologies outlined in this guide provide a robust framework for researchers to pursue these investigations. Future studies focusing on comparative metabolomics of **3-Oxohexadecanoyl-CoA** will be instrumental in elucidating its precise role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies targeting fatty acid metabolism.

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